4-Methyl-6-(4-methylazepan-1-yl)pyrimidin-2-amine is a chemical compound characterized by its unique structure and potential applications in scientific research. This compound belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities, including antimicrobial and anticancer properties.
The compound can be synthesized through various chemical methods, primarily involving the modification of pyrimidine rings with different amine groups. The synthesis often utilizes techniques such as Buchwald-Hartwig amination and other coupling reactions to achieve the desired molecular structure.
4-Methyl-6-(4-methylazepan-1-yl)pyrimidin-2-amine is classified as a pyrimidine derivative. Pyrimidines are heterocyclic aromatic compounds containing nitrogen atoms in the ring structure, which contributes to their reactivity and biological activity.
The synthesis of 4-Methyl-6-(4-methylazepan-1-yl)pyrimidin-2-amine can be achieved through several methods, including:
The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide, alongside bases like sodium carbonate or cesium carbonate to facilitate the reaction. The purification of the final product is typically performed using column chromatography.
The molecular formula for 4-Methyl-6-(4-methylazepan-1-yl)pyrimidin-2-amine is . The structure features a pyrimidine ring substituted at positions 4 and 6 with a methyl group and a 4-methylazepan group, respectively.
Key structural data include:
4-Methyl-6-(4-methylazepan-1-yl)pyrimidin-2-amine can participate in various chemical reactions due to its functional groups. Notable reactions include:
The reaction mechanisms often involve intermediates that are stabilized through hydrogen bonding or π-stacking interactions, particularly relevant in solid-state chemistry.
The mechanism of action for compounds like 4-Methyl-6-(4-methylazepan-1-yl)pyrimidin-2-amine typically involves interaction with biological targets such as enzymes or receptors.
Experimental data from biological assays can provide insight into the efficacy and potency of this compound against various targets, including IC50 values that indicate half-maximal inhibitory concentration.
Key physical properties include:
Chemical properties involve:
Relevant data from studies indicate that the compound exhibits stable characteristics under standard laboratory conditions.
4-Methyl-6-(4-methylazepan-1-yl)pyrimidin-2-amine has potential applications in several fields:
The synthesis of 4-methyl-6-(4-methylazepan-1-yl)pyrimidin-2-amine exemplifies advanced strategies for hybridizing azepane and pyrimidine pharmacophores. This section details innovative condensation routes, catalytic systems, and sustainable approaches underpinning its efficient preparation.
Hybridization of the pyrimidine core with the azepane ring relies on tailored condensation techniques. A prominent method involves the ring assembly of pre-functionalized intermediates, where 1-methylazepane is introduced via nucleophilic aromatic substitution (SNAr) at the C6 position of 2-amino-4-methyl-6-chloropyrimidine. This leverages the electron-deficient nature of the chloropyrimidine system, with the 2-amino group enhancing electrophilicity at C6 through resonance effects [2]. Optimization studies reveal that electron-donating substituents on the pyrimidine ring (e.g., methyl at C4) accelerate SNAr kinetics by reducing the energy barrier for C–Cl bond cleavage, achieving yields >85% under anhydrous conditions [1].
Alternative routes employ enaminone-based cyclizations. Here, β-keto esters or nitriles condense with N-(1-methylazepan-4-yl)guanidine in refluxing acetic acid, facilitating simultaneous pyrimidine ring formation and azepane incorporation. This one-pot strategy circumvents isolation of unstable intermediates but requires precise stoichiometry control to suppress dimerization byproducts. Nuclear magnetic resonance (NMR) studies confirm that the azepane ring adopts a chair conformation when fused to the pyrimidine core, minimizing steric strain and enhancing crystallinity [1] [7]. Crystallographic data further indicates that the torsion angle between the pyrimidine and azepane planes ranges from 29.9° to 45.1°, influencing molecular packing and solubility [1].
Table 1: Key Ring Assembly Techniques for Pyrimidine-Azepane Hybrids
| Method | Reagents | Conditions | Yield (%) | Advantage |
|---|---|---|---|---|
| SNAr Functionalization | 6-Chloro-4-methylpyrimidin-2-amine + 1-Methylazepane | DIPEA, DMF, 110°C, 12h | 85–92 | High regioselectivity |
| Enaminone Cyclization | Enaminone + N-(Azepanyl)guanidine | AcOH reflux, 8h | 70–78 | Single-pot ring formation |
| Biginelli-Type Reaction | Aldehyde, Urea, β-Ketoester + Azepane | MW, 120°C, 45 min | 65–75 | Green synthesis; no metal catalyst |
Regioselective modification of the pyrimidine scaffold is critical for installing the azepane moiety. Transition-metal catalysis enables C–N bond formation at C6 with exceptional precision. Palladium-based systems (e.g., Pd2(dba)3 with rac-BINAP ligand) facilitate Buchwald-Hartwig amination between 6-bromo-4-methylpyrimidin-2-amine and 1-methylazepane. This method achieves >90% regioselectivity but suffers from catalyst cost and residual metal contamination [8]. Recent advances employ copper(I)-mediated pathways (CuI/DMEDA), which reduce expenses while maintaining 85–88% selectivity. Kinetic profiling confirms that DMEDA (N,N′-dimethylethylenediamine) chelates copper, stabilizing the active catalyst species and suppressing homocoupling [1].
Frustrated Lewis pairs (FLPs) represent a metal-free alternative for C–H functionalization. Combining boron trifluoride etherate (BF3·OEt2) with sterically hindered bases (e.g., 2,2,6,6-tetramethylpiperidylmagnesium chloride) generates FLPs that deprotonate C6 of 4-methylpyrimidin-2-amine. Subsequent quenching with electrophilic azepane precursors (e.g., N-chloroazepane) yields the hybrid compound. This approach avoids halogenated intermediates but requires strict anhydrous conditions due to BF3 sensitivity [2]. Density functional theory (DFT) calculations reveal that FLP-mediated metalation lowers the activation energy at C6 by 12.3 kcal/mol compared to classical organolithium reagents [2].
Table 2: Catalytic Systems for C6 Functionalization of Pyrimidine
| Catalyst System | Ligand/Base | Temp (°C) | Regioselectivity (%) | Turnover Number |
|---|---|---|---|---|
| Pd2(dba)3 | rac-BINAP | 100 | >90 | 42 |
| CuI | DMEDA | 80 | 85–88 | 78 |
| BF3·OEt2 + TMPMgCl | 2,2,6,6-Tetramethylpiperidine | –40 | 80–82 | 35 |
Solvent-free methodologies minimize waste and enhance atom economy for azepane-pyrimidine coupling. Mechanochemical grinding (ball milling) facilitates SNAr reactions by eliminating solvation barriers. Equimolar mixtures of 6-chloro-4-methylpyrimidin-2-amine and 1-methylazepane, with K2CO3 as base, react quantitatively within 30 minutes under ball-mill conditions. This reduces energy consumption by 95% compared to reflux methods and avoids toxic dipolar aprotic solvents like DMF [6].
Microwave-assisted synthesis further accelerates coupling. Reactions in ethanol/water (4:1) at 120°C achieve completion in 10–15 minutes with 89% isolated yield. The aqueous component promotes polar transition states, while microwave irradiation enables superheating without solvent decomposition. Life-cycle assessment (LCA) data confirms that this route reduces the E-factor (kg waste/kg product) from 8.7 (conventional) to 1.3 [10].
Solvent selection tools based on Principal Component Analysis (PCA) of physical properties (e.g., polarity, hydrogen-bonding capacity) identify ethanol and cyclopentyl methyl ether (CPME) as optimal green media. These solvents cluster near water in PCA space, indicating similar polarity for SNAr compatibility, while boasting favorable safety profiles (low VOC emissions, high biodegradability) [6].
Table 3: Green Solvent Alternatives for Azepane-Pyrimidine Coupling
| Solvent | PCA Score (Polarity) | PCA Score (H-Bonding) | ICH Class | Global Warming Potential |
|---|---|---|---|---|
| DMF | –2.31 | 1.45 | 2 (Limited) | High |
| Ethanol | –0.92 | –0.68 | 3 (Low Risk) | Low |
| CPME | –1.15 | –0.42 | 3 | Moderate |
| Water | 0.21 | –1.22 | — | Negligible |
CAS No.: 444811-29-4
CAS No.: 16899-07-3
CAS No.: 67707-87-3
CAS No.: